molecular formula C7H10N2O2 B8021266 1-Isopropylpyrimidine-2,4(1H,3H)-dione

1-Isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8021266
M. Wt: 154.17 g/mol
InChI Key: XZAICWVMQSHYFJ-UHFFFAOYSA-N
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Description

1-Isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrimidine, characterized by the presence of an isopropyl group at the first position and keto groups at the second and fourth positions

Scientific Research Applications

1-Isopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-Isopropylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1-Isopropylurea with diethyl malonate in the presence of sodium ethoxide as a base. The reaction is carried out in ethanol at reflux temperature (75-80°C) for approximately 20.7 hours. After the reaction, the mixture is cooled, and the product is isolated by filtration and vacuum drying .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and purification steps to obtain the desired product with high efficiency.

Chemical Reactions Analysis

1-Isopropylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Isopropylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:

    Barbituric Acid: Similar in structure but lacks the isopropyl group.

    Thiobarbituric Acid: Contains sulfur in place of one oxygen atom.

    Uracil: A naturally occurring pyrimidine base in RNA.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-propan-2-ylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h3-5H,1-2H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAICWVMQSHYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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